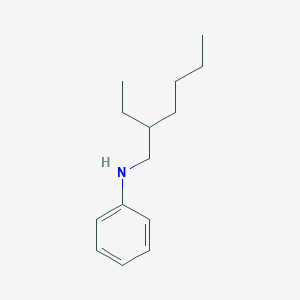

N-(2-Ethylhexyl)aniline

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(2-Ethylhexyl)aniline, also known as this compound, is a useful research compound. Its molecular formula is C14H23N and its molecular weight is 205.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Applications in Polymer Chemistry

2.1. Polymer Synthesis

N-(2-Ethylhexyl)aniline is frequently used as a monomer in the synthesis of conducting polymers. For instance, it has been incorporated into copolymers with carbazole derivatives to create materials with enhanced electronic properties. These polymers exhibit significant potential for applications in organic electronics, particularly as hole transport layers in organic light-emitting diodes (OLEDs) and organic solar cells .

Table 1: Properties of Copolymers Containing this compound

| Polymer Type | Conductivity (S/cm) | Band Gap (eV) | Application Area |

|---|---|---|---|

| Poly[N-(2-ethylhexyl)-3,6-carbazole-alt-aniline] | 0.01 | 2.5 | OLEDs, Solar Cells |

| Poly(this compound) | 0.05 | 1.8 | Sensors, Electrochromic Devices |

Applications in Electronics

3.1. Organic Electronics

The compound's ability to form stable films makes it suitable for use in organic field-effect transistors (OFETs). Research indicates that incorporating this compound into OFETs can improve charge mobility and device stability .

3.2. Sensors

This compound-based sensors have been developed for detecting environmental pollutants and toxic substances. The compound's conductivity changes in response to chemical interactions, allowing for sensitive detection methods .

Case Studies

4.1. Case Study: Conducting Polymers for Energy Applications

A study demonstrated that this compound copolymers could be utilized in dye-sensitized solar cells (DSSCs). The incorporation of this compound improved the efficiency of charge transfer within the cell, leading to enhanced energy conversion rates .

4.2. Case Study: Flexible Electronics

Research has shown that films made from this compound exhibit excellent flexibility and mechanical strength, making them ideal candidates for flexible electronic devices such as wearable sensors and displays .

Environmental Impact and Safety Considerations

While this compound has numerous applications, its environmental impact must be considered. Toxicity studies indicate that while it has low acute toxicity, proper handling and disposal measures should be implemented to mitigate any potential risks associated with its use in industrial applications .

Propiedades

Número CAS |

10137-80-1 |

|---|---|

Fórmula molecular |

C14H23N |

Peso molecular |

205.34 g/mol |

Nombre IUPAC |

N-(2-ethylhexyl)aniline |

InChI |

InChI=1S/C14H23N/c1-3-5-9-13(4-2)12-15-14-10-7-6-8-11-14/h6-8,10-11,13,15H,3-5,9,12H2,1-2H3 |

Clave InChI |

GXFHZISVUPJOCI-UHFFFAOYSA-N |

SMILES |

CCCCC(CC)CNC1=CC=CC=C1 |

SMILES canónico |

CCCCC(CC)CNC1=CC=CC=C1 |

Sinónimos |

N-(2-Ethylhexyl)aniline |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.